molecular formula C14H22N2O2 B3072331 tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate CAS No. 1016716-24-7

tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate

Cat. No.: B3072331
CAS No.: 1016716-24-7
M. Wt: 250.34 g/mol
InChI Key: DOGRNNXCMUAJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate (CAS Number: [1016716-24-7]) is a chemical building block of high interest in organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C14H22N2O2 and a molecular weight of 250.34 g/mol, features both a primary amine and a tert-butyloxycarbonyl (Boc) protected carbamate group . The presence of these two orthogonal functional groups makes it a valuable scaffold, particularly as a chiral intermediate in the synthesis of more complex molecules. The Boc group serves as a critical protecting group for amines, allowing for selective reactions at the primary amine site elsewhere in the molecule under a wide range of conditions; it can be readily removed under mild acidic conditions. Researchers utilize this compound in the development of potential pharmaceutical candidates, where it can be incorporated to create specific stereocenters or to build molecular backbones. The compound has a topological polar surface area of approximately 64.4 Ų . This reagent is provided with a high purity of 95% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-10-5-7-11(8-6-10)12(9-15)16-13(17)18-14(2,3)4/h5-8,12H,9,15H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGRNNXCMUAJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-amino-1-(4-methylphenyl)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in peptide synthesis and other complex organic reactions .

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for modifying biologically relevant molecules .

Medicine: In medicinal chemistry, this compound is used in the development of drug candidates. It serves as an intermediate in the synthesis of various therapeutic agents .

Industry: The compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it valuable in the manufacturing of polymers, coatings, and other industrial products .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate involves its ability to act as a protecting group for amines. The carbamate group can be cleaved under acidic conditions, releasing the free amine. This property is exploited in peptide synthesis and other organic reactions where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₁₄H₂₁N₂O₂ (inferred from analogs in ).
  • Role : Serves as a building block for introducing chiral amines or aromatic groups into larger molecules.
  • Synthesis : Typically prepared via reductive amination or nucleophilic substitution, followed by Boc protection (e.g., using tert-butyl carbamate intermediates under basic conditions) .

Comparison with Structural Analogs

The compound’s biological and physicochemical properties are influenced by substituents on the phenyl ring and modifications to the ethylamine backbone.

Structural and Functional Group Variations

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features References
tert-Butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate 4-Methylphenyl C₁₄H₂₁N₂O₂ 249.33 - Methyl group enhances lipophilicity.
- Moderate steric bulk.
tert-Butyl [2-amino-2-(4-methoxyphenyl)ethyl]carbamate 4-Methoxyphenyl C₁₄H₂₁N₂O₃ 265.33 - Methoxy group increases electron density; may improve solubility.
tert-Butyl N-[2-amino-1-(3-bromophenyl)ethyl]carbamate 3-Bromophenyl C₁₃H₁₉BrN₂O₂ 315.21 - Bromine adds steric hindrance and potential for halogen bonding.
- Lower solubility in polar solvents.
tert-Butyl N-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate 3,4-Difluorophenyl C₁₃H₁₈F₂N₂O₂ 272.29 - Fluorine atoms enhance metabolic stability and bioavailability.
tert-Butyl-((1S,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(4-methoxyphenyl)ethyl)carbamate 4-Chlorophenyl, 4-Methoxyphenyl, Hydroxy C₂₁H₂₅ClN₂O₄ 404.89 - Chlorine and hydroxy groups introduce polarity and chirality.
- Potential for hydrogen bonding.

Physicochemical Properties

  • Lipophilicity : Methyl and bromo substituents increase logP (lipophilicity), favoring membrane permeability. Methoxy and hydroxy groups reduce logP, enhancing aqueous solubility .
  • Stability : Fluorinated analogs (e.g., 3,4-difluoro) exhibit improved metabolic stability due to resistance to oxidative degradation .

Biological Activity

tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate is a carbamate compound notable for its potential biological activity and utility in organic synthesis, particularly in the development of pharmaceuticals. Its structure includes a tert-butyl group, an amino group, and a carbamate moiety, which contribute to its stability and reactivity in various chemical reactions.

The compound is primarily recognized for its role as an intermediate in the synthesis of biologically active molecules. Its ability to form stable amides and protect amine groups makes it valuable in peptide synthesis. The tert-butyl group serves as a protecting agent, allowing for selective reactions without compromising the integrity of the amine functionality. This characteristic is crucial in creating complex peptide structures that can exhibit diverse biological activities.

Applications in Drug Development

One significant application of this compound is in the synthesis of Ceftolozane , a fifth-generation cephalosporin antibiotic. Ceftolozane functions by inhibiting bacterial cell wall synthesis, showcasing the compound's potential as a building block for therapeutic agents. Moreover, the para-substituted aromatic ring and amine functionality provide avenues for introducing various modifications, potentially leading to compounds with enhanced biological activities.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the compound can yield derivatives with varying degrees of biological efficacy. For instance, alterations in the substituents on the aromatic ring can significantly influence the compound's interaction with biological targets, such as enzymes and receptors. This versatility underscores the importance of further research into its derivatives to explore their therapeutic potential .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of related compounds and their derivatives:

  • Anti-inflammatory Activity : A series of substituted benzamido phenylcarbamates were synthesized and tested for anti-inflammatory properties. These compounds exhibited promising results, with inhibition percentages ranging from 39% to 54% compared to indomethacin, a standard anti-inflammatory drug .
  • Cytotoxicity Studies : Related carbamate compounds demonstrated varying cytotoxic effects on cancer cell lines, indicating that structural modifications could lead to new anticancer agents. For instance, certain derivatives showed significant cytotoxicity at low micromolar concentrations .

Summary of Biological Activity Data

CompoundActivity TypeEffectivenessReference
CeftolozaneAntibioticInhibits bacterial cell wall synthesis
Substituted benzamido phenylcarbamatesAnti-inflammatory39%-54% inhibition
Indolyl-pyridinyl-propenonesCytotoxicityEffective at low micromolar concentrations

Q & A

Q. What are the established synthetic routes for tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of a primary amine. A common approach involves reacting tert-butyl carbamate with a pre-functionalized aromatic amine derivative under basic conditions. For example, tert-butyl N-(2-aminoethyl)carbamate can react with 4-methylbenzyl halides in the presence of a base like triethylamine (Et₃N) in dichloromethane (DCM) at 0–25°C . Optimization includes:
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates.
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions like over-alkylation.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .
    Table 1 : Synthetic methods and yields
MethodReactantsConditionsYield (%)Reference
Alkylation4-methylbenzyl bromide + tert-butyl carbamateEt₃N, DCM, 0°C → RT75–85
Reductive amination4-methylphenylacetaldehyde + Boc-protected amineNaBH₃CN, MeOH60–70

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and purity. Key signals include the tert-butyl group (δ ~1.3 ppm, singlet) and aromatic protons (δ ~7.2 ppm for para-methyl substitution) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₅H₂₃N₂O₂: 279.1703) and detects impurities .
  • Infrared Spectroscopy (IR) : Carbamate C=O stretch (~1680–1720 cm⁻¹) and N-H stretches (~3300 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for tert-butyl carbamates under acidic/basic conditions?

  • Methodological Answer : Stability discrepancies arise from varying experimental setups. To address this:
  • Controlled hydrolysis studies : Monitor degradation kinetics at pH 2–12 using HPLC. For example, tert-butyl carbamates hydrolyze rapidly in strong acids (pH < 2) but are stable in mild bases (pH 8–10) .
  • Structural analysis : X-ray crystallography (e.g., SHELXL refinement ) identifies steric or electronic factors influencing stability. Bulky substituents (e.g., 4-methylphenyl) enhance resistance to hydrolysis .
    Table 2 : Stability comparison under acidic conditions
SubstituentHalf-life (pH 1, 25°C)Reference
4-methylphenyl12 h
4-chlorophenyl8 h

Q. What strategies are effective for studying the biological interactions of this compound, particularly in enzyme inhibition assays?

  • Methodological Answer :
  • Enzyme kinetics : Use fluorescence-based assays to measure inhibition constants (Kᵢ). For example, pre-incubate the compound with target enzymes (e.g., proteases) and monitor substrate turnover .
  • Molecular docking : Employ software like AutoDock Vina to predict binding modes. The 4-methylphenyl group may occupy hydrophobic pockets, while the carbamate interacts with catalytic residues .
  • Cross-validation : Compare results with structurally analogous compounds (e.g., tert-butyl N-(4-hydroxy-2,6-dimethylphenyl)carbamate) to identify pharmacophore contributions .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for the same synthetic route?

  • Methodological Answer : Yield variations often stem from:
  • Purity of starting materials : Impurities in 4-methylbenzyl halides (e.g., bromide vs. chloride) alter reaction efficiency .
  • Workup protocols : Inadequate extraction (e.g., incomplete removal of Et₃N·HCl byproducts) reduces isolated yields.
  • Scale effects : Milligram-scale reactions may show higher yields due to easier heat/impurity management vs. multigram syntheses .

Safety and Handling

Q. What are the critical safety considerations when handling this compound?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood to avoid inhalation of fine powders .
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate
Reactant of Route 2
tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.